molecular formula C12H14ClNS B6275150 2-(1-benzothiophen-2-yl)pyrrolidine hydrochloride CAS No. 2742653-25-2

2-(1-benzothiophen-2-yl)pyrrolidine hydrochloride

Cat. No.: B6275150
CAS No.: 2742653-25-2
M. Wt: 239.8
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Description

2-(1-benzothiophen-2-yl)pyrrolidine hydrochloride is a chemical compound that features a pyrrolidine ring attached to a benzothiophene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-benzothiophen-2-yl)pyrrolidine hydrochloride typically involves the formation of the benzothiophene ring followed by the attachment of the pyrrolidine ring. One common method includes the aryne reaction with alkynyl sulfides to form the benzothiophene scaffold . The pyrrolidine ring can then be introduced through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis starting from readily available precursors. The process often includes the formation of intermediate compounds, which are then subjected to various reaction conditions to yield the final product. Optimization of reaction conditions, such as temperature, solvent, and catalysts, is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

2-(1-benzothiophen-2-yl)pyrrolidine hydrochloride can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the benzothiophene ring or the pyrrolidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various alkyl or acyl groups.

Scientific Research Applications

2-(1-benzothiophen-2-yl)pyrrolidine hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(1-benzothiophen-2-yl)pyrrolidine hydrochloride involves its interaction with specific molecular targets. The pyrrolidine ring can interact with proteins and enzymes, potentially inhibiting their activity. The benzothiophene moiety may also contribute to the compound’s biological activity by interacting with cellular membranes or other biomolecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1-benzothiophen-2-yl)pyrrolidine hydrochloride is unique due to the combination of the benzothiophene and pyrrolidine rings, which may confer distinct biological and chemical properties

Properties

CAS No.

2742653-25-2

Molecular Formula

C12H14ClNS

Molecular Weight

239.8

Purity

91

Origin of Product

United States

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